methyl 5-(2-hydroxyphenyl)-1-(4-methoxybenzyl)-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 5-(2-hydroxyphenyl)-1-(4-methoxybenzyl)-1H-imidazole-4-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-hydroxyphenyl)-1-(4-methoxybenzyl)-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using phenol and an appropriate acyl chloride.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-hydroxyphenyl)-1-(4-methoxybenzyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced to form imidazolines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinones.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Methyl 5-(2-hydroxyphenyl)-1-(4-methoxybenzyl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its imidazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-(2-hydroxyphenyl)-1-(4-methoxybenzyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to biological targets. The methoxybenzyl group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-hydroxyphenyl)-1H-imidazole-4-carboxylate: Lacks the methoxybenzyl group, resulting in different chemical properties and applications.
Methyl 5-(4-methoxyphenyl)-1-(4-methoxybenzyl)-1H-imidazole-4-carboxylate: Contains a methoxy group on the phenyl ring, which can alter its reactivity and biological activity.
Uniqueness
Methyl 5-(2-hydroxyphenyl)-1-(4-methoxybenzyl)-1H-imidazole-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C19H18N2O4 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 5-(2-hydroxyphenyl)-1-[(4-methoxyphenyl)methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C19H18N2O4/c1-24-14-9-7-13(8-10-14)11-21-12-20-17(19(23)25-2)18(21)15-5-3-4-6-16(15)22/h3-10,12,22H,11H2,1-2H3 |
InChI Key |
DMIPGJOLXFSIKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC(=C2C3=CC=CC=C3O)C(=O)OC |
Origin of Product |
United States |
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